

Application Notes and Protocols for M-1121 in Subcutaneous Xenograft Mouse Models

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Compound of Interest

Compound Name: M-1121

Cat. No.: B15568966

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These application notes provide detailed protocols for the use of M-1121, a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in subcutaneous xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo efficacy studies for MLL-rearranged leukemias.

Mechanism of Action

M-1121 is a targeted therapy that covalently binds to Cysteine 329 within the MLL binding pocket of the menin protein.[1][2][3][4] This irreversible binding disrupts the critical protein-protein interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant subset of acute leukemias.[5][6][7] The inhibition of the menin-MLL interaction leads to the subsequent downregulation of downstream target genes, primarily HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][5][6][7]

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of M-1121 in a subcutaneous xenograft model using the MV4;11 human acute myeloid leukemia (AML) cell line.

Parameter	Details
Cell Line	MV4;11 (MLL-rearranged human AML)
Mouse Strain	5-6 week old female C.B.-17 SCID mice[5]
Implantation	5 x 10 ⁶ MV4;11 cells with Matrigel (1:1 ratio) subcutaneously in the right flank[5]
Treatment Start	When tumor volume reached approximately 200 mm ³ [5]
Drug	M-1121
Vehicle	0.5% Methylcellulose (400 cP) + 0.2% Tween 80
Route of Admin.	Oral (p.o.)
Dosage	100 mg/kg
Dosing Schedule	Once daily for 26 days
Observed Effect	Reduction in average tumor volume from 157 mm ³ to 106 mm ³ (32% reduction)[8]
Dosage	300 mg/kg
Dosing Schedule	Once daily
Observed Effect	Complete tumor regression in 10/10 mice with no regrowth observed up to one month post-treatment[8]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by M-1121.

Caption: M-1121 inhibits the Menin-MLL interaction, downregulating oncogenes.

Experimental Protocols

Subcutaneous Xenograft Model Establishment

- Cell Culture: Culture MV4;11 cells in appropriate media and conditions to maintain exponential growth. Ensure cells are mycoplasma-free.
- Animal Model: Use immunodeficient mice, such as 5-6 week old female C.B.-17 SCID mice.
[5] Allow mice to acclimatize for at least one week before the study begins.
- Cell Preparation for Implantation:
 - Harvest MV4;11 cells during the logarithmic growth phase.
 - Perform a cell count and assess viability (should be >90%).
 - Resuspend the cells in sterile, serum-free media or PBS at a concentration of 1×10^7 cells/mL.
 - On ice, mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.[5] The final concentration will be 5×10^6 cells per 100 μ L.
- Tumor Implantation:
 - Anesthetize the mouse.
 - Inject 100 μ L of the cell/Matrigel suspension subcutaneously into the right flank of each mouse.
 - Monitor the animals regularly for tumor development.
- Tumor Monitoring and Randomization:
 - Begin caliper measurements once tumors are palpable.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - When the average tumor volume reaches approximately 200 mm³, randomize the mice into treatment and control groups.[5]

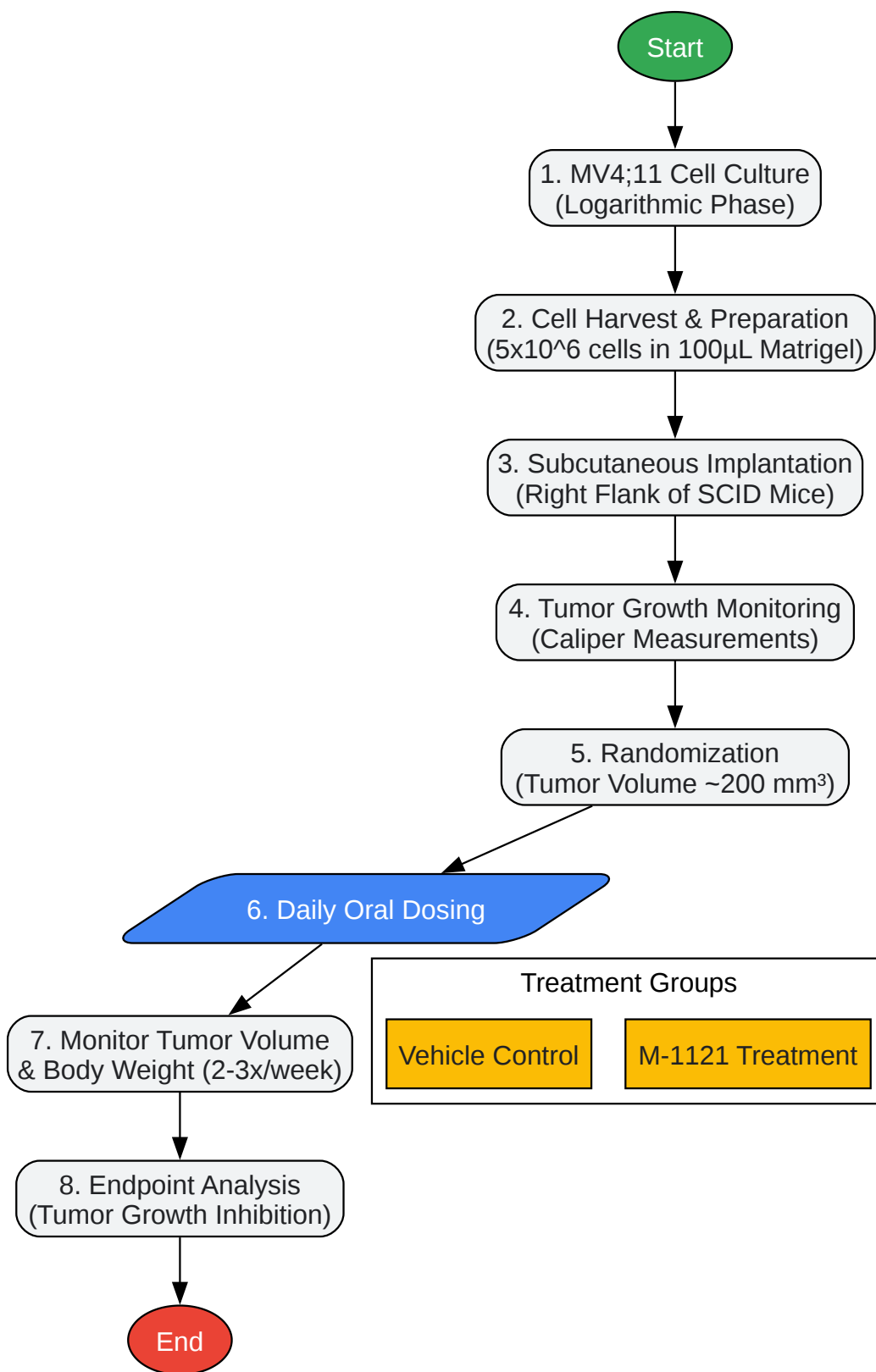
M-1121 Dosing and Efficacy Study

- M-1121 Formulation:

- Prepare the vehicle control: 0.5% methylcellulose (400 cP) with 0.2% Tween 80 in sterile water.^[5]
- Prepare M-1121 fresh daily by suspending the compound in the vehicle at the desired concentrations (e.g., 10 mg/mL for a 100 mg/kg dose, assuming a 10 mL/kg dosing volume). Ensure a uniform suspension.
- Drug Administration:
 - Administer M-1121 or vehicle to the respective groups via oral gavage.
 - Dosing should be performed daily or as determined by the study design.
- Monitoring and Endpoints:
 - Measure tumor volumes with calipers 2-3 times per week.
 - Record the body weight of each animal at the same frequency to monitor for toxicity.
 - The study can be concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.
 - Primary endpoints are typically tumor growth inhibition and complete or partial tumor regressions.

Experimental Workflow

The following diagram outlines the key steps in conducting a subcutaneous xenograft study with M-1121.



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Caption: Workflow for an M-1121 subcutaneous xenograft efficacy study.

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